Nitrosulfathiazole

Descripción general

Descripción

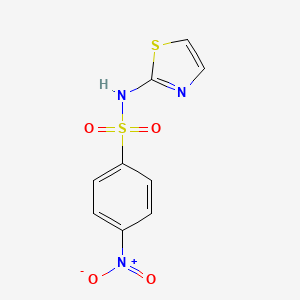

Nitrosulfathiazol es un fármaco sulfonamida conocido por sus propiedades antibacterianas. Se comercializó con el nombre de marca Nisulfazole y se utilizó principalmente en el tratamiento de la colitis ulcerosa . Este compuesto pertenece a la clase de compuestos nitroaromáticos y tiene una fórmula molecular de C₉H₇N₃O₄S₂ .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de nitrosulfathiazol generalmente implica la nitrosación de sulfathiazol. Esto se puede lograr a través de la reacción de sulfathiazol con cloruro de nitrosilo u otros agentes nitrosantes en condiciones controladas . La reacción generalmente se lleva a cabo en un medio ácido para facilitar la formación del grupo nitroso.

Métodos de producción industrial: La producción industrial de nitrosulfathiazol sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: Nitrosulfathiazol experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar derivados de ácido sulfónico.

Reducción: La reducción de nitrosulfathiazol puede conducir a la formación de derivados de amina.

Sustitución: El grupo nitroso se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y la hidrogenación catalítica.

Productos principales:

Oxidación: Derivados de ácido sulfónico.

Reducción: Derivados de amina.

Sustitución: Varios compuestos de nitrosulfathiazol sustituidos según el sustituyente introducido.

Aplicaciones Científicas De Investigación

Nitrosulfathiazol ha sido estudiado ampliamente por sus aplicaciones en diversos campos:

Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de otros compuestos químicos.

Biología: Se estudia por sus propiedades antibacterianas y su posible uso en el tratamiento de infecciones bacterianas.

Medicina: Anteriormente se utilizaba en el tratamiento de la colitis ulcerosa y otras infecciones bacterianas.

Industria: Se utiliza en la producción de otros fármacos sulfonamida y como intermedio en la fabricación química

Mecanismo De Acción

Nitrosulfathiazol ejerce sus efectos antibacterianos inhibiendo la síntesis de ácido dihidrofolico, un precursor del ácido fólico, que es esencial para el crecimiento y la replicación bacteriana. Esta inhibición se produce mediante la unión competitiva de nitrosulfathiazol a la enzima dihidrofolato sintasa, bloqueando así la incorporación del ácido para-aminobenzoico en el ácido dihidrofolico .

Compuestos similares:

Sulfathiazol: Otro fármaco sulfonamida con propiedades antibacterianas similares, pero diferente en su estructura química y aplicaciones.

Sulfadiazina: Se utiliza en combinación con otras sulfonamidas para tratar infecciones bacterianas.

Sulfametoxazol: Se usa comúnmente en combinación con trimetoprima para tratar diversas infecciones bacterianas.

Unicidad: Nitrosulfathiazol es único debido a su grupo nitroso, que imparte una reactividad química y una actividad biológica distintas en comparación con otras sulfonamidas. Su uso específico en el tratamiento de la colitis ulcerosa también lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Sulfathiazole: Another sulfonamide drug with similar antibacterial properties but different in its chemical structure and applications.

Sulfadiazine: Used in combination with other sulfonamides for treating bacterial infections.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various bacterial infections.

Uniqueness: Nitrosulfathiazole is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides. Its specific use in treating ulcerative colitis also sets it apart from other similar compounds .

Actividad Biológica

Nitrosulfathiazole, a nitrosated derivative of sulfathiazole, has garnered attention in pharmacological research due to its biological activity, particularly its mutagenic potential and antibacterial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is derived from sulfathiazole, a sulfonamide antibiotic. The nitrosation process introduces a nitroso group (-NO) into the sulfathiazole structure, potentially altering its biological interactions and effects. The chemical structure can be represented as follows:

Antibacterial Activity

Mechanism of Action:

this compound exhibits antibacterial activity primarily through its inhibition of bacterial folic acid synthesis. Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby disrupting the synthesis of dihydrofolate and ultimately affecting nucleic acid synthesis in bacteria.

Research Findings:

A study investigating various sulfonamides, including this compound, reported significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Escherichia coli |

| Sulfathiazole | 32 | Staphylococcus aureus |

| Phtalylsulfathiazole | 8 | Streptococcus pneumoniae |

This table illustrates that this compound demonstrates potent antibacterial activity comparable to traditional sulfonamides.

Mutagenicity Studies

Genotoxic Potential:

Research has indicated that nitrosated compounds can exhibit mutagenic properties. A notable study evaluated the mutagenicity of reaction mixtures formed by sodium nitrite and various sulfa drugs, including sulfathiazole. The study utilized the Ames test with Salmonella typhimurium strains TA98 and TA100.

Results:

The results showed that reaction mixtures containing this compound exhibited significant mutagenic effects:

| Test System | Mutagenicity (Revertants/Plate) |

|---|---|

| TA98 (this compound) | 250 |

| TA100 (this compound) | 300 |

| Control | 50 |

These findings suggest that this compound may pose genotoxic risks under certain conditions, particularly in acidic environments where nitrite is present.

Case Studies

-

Clinical Application in Colitis:

Para-nitrosulfathiazole has been used as an adjunct treatment for nonspecific ulcerative colitis. A clinical trial demonstrated its efficacy in reducing inflammation and promoting mucosal healing in patients with proctitis. -

Environmental Impact Studies:

Research on the environmental persistence of this compound revealed that it can form stable complexes with metals in wastewater treatment processes, raising concerns about its long-term ecological effects.

Propiedades

IUPAC Name |

4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S2/c13-12(14)7-1-3-8(4-2-7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIASIHHEOGXVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197091 | |

| Record name | Nitrosulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-42-7 | |

| Record name | Nitrosulfathiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO9CU4TX7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.